molecular formula C7H12ClN B1580753 7-Chloroheptanonitrile CAS No. 22819-91-6

7-Chloroheptanonitrile

Cat. No. B1580753
CAS RN: 22819-91-6
M. Wt: 145.63 g/mol
InChI Key: FXBITRHTKQZLRX-UHFFFAOYSA-N
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Description

7-Chloroheptanonitrile , also known as 7-chloroheptane-1-nitrile , is a chemical compound with the molecular formula C7H12ClN . It falls under the category of organic nitriles and is characterized by its seven-carbon alkyl chain, a chlorine atom, and a nitrile functional group. This compound is used in various applications, including pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 7-Chloroheptanonitrile involves the reaction of heptanenitrile (a seven-carbon nitrile compound) with a chlorine source. The reaction typically occurs under controlled conditions, such as refluxing in an appropriate solvent, to yield the desired product. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 7-Chloroheptanonitrile consists of a linear seven-carbon alkyl chain (heptane), a chlorine atom (Cl) attached to one of the carbon atoms, and a nitrile group (–CN) at the terminal carbon. The arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .


Chemical Reactions Analysis

  • Reduction : Reduction of the nitrile group can lead to the corresponding amine .

Physical And Chemical Properties Analysis

  • Density : The density is approximately 0.98 g/cm³ .

Safety And Hazards

  • Disposal : Follow local regulations for disposal .

properties

IUPAC Name

7-chloroheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN/c8-6-4-2-1-3-5-7-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBITRHTKQZLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177375
Record name 7-Chloroheptane-1-nitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroheptanonitrile

CAS RN

22819-91-6
Record name 7-Chloroheptanenitrile
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Record name 7-Chloroheptane-1-nitrile
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Record name 7-Chloroheptane-1-nitrile
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Record name 7-chloroheptane-1-nitrile
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Record name 7-Chloroheptanonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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